molecular formula C11H14N6O2S B2750866 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-74-2

2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B2750866
CAS RN: 1115905-74-2
M. Wt: 294.33
InChI Key: PCCJODOPQMMXFX-UHFFFAOYSA-N
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Description

The compound “2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide” is a chemical compound with potential biological activities . It belongs to the class of pyrimidine derivatives, which are known to exhibit various biological activities including anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Chemical Reactions Analysis

The compound “2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide” likely undergoes reactions similar to other pyrimidine derivatives . For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .

Scientific Research Applications

Crystal Structures and Synthesis

  • Crystal Structures Analysis : Studies on similar pyrimidinyl sulfanyl acetamides reveal insights into their crystal structures. Compounds with related structures demonstrate folded conformations around the methylene C atom of the thioacetamide bridge. Intramolecular hydrogen bonding stabilizes these conformations, indicating potential for specific binding interactions in biological systems (Subasri et al., 2016). Similar investigations on N-(chlorophenyl) derivatives further emphasize the structural versatility and potential for diverse interactions (Subasri et al., 2017).

  • Synthetic Methodologies : Research on the synthesis of thiopyrimidine-glucuronide compounds showcases the development of novel compounds with promising biological activities. These methodologies involve the creation of a dihydropyrimidine skeleton, highlighting the potential for generating diverse bioactive molecules through innovative synthetic strategies (Wanare, 2022).

Biological Activities

  • Anticancer and Antimicrobial Activities : Research into 2-cyano-N-(furan-2-ylmethyl) derivatives, including studies on thiazolidin-2-ylidene)acetamide derivatives, reveals significant anticancer activity against leukemia cell lines. This suggests the potential for compounds with similar structures to serve as leads in anticancer drug development (Horishny et al., 2021). Additionally, novel thiophene, pyrimidine, and other heterocyclic derivatives have been synthesized and evaluated for their antitumor activities, demonstrating the broad potential of such compounds in therapeutic applications (Albratty et al., 2017).

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds with the thieno[2,3-d]pyrimidine scaffold have shown potent dual inhibitory activities against key enzymes, indicating potential applications in cancer therapy by targeting multiple pathways simultaneously (Gangjee et al., 2008).

  • Antiviral and Virucidal Activities : Derivatives of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities, showing potential to reduce viral replication in tested viruses. This highlights the potential for developing antiviral agents from compounds with similar functional groups (Wujec et al., 2011).

Mechanism of Action

Target of Action

It is categorized under the class of compounds known as membrane transporter/ion channel . This suggests that it may interact with various ion channels or membrane transporters, which play crucial roles in maintaining cellular homeostasis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-3-7-6(2)14-11(16-9(7)19)20-4-8(18)15-10-12-5-13-17-10/h5H,3-4H2,1-2H3,(H,14,16,19)(H2,12,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCJODOPQMMXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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